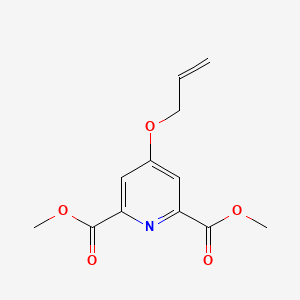
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester is a chemical compound with the molecular formula C12H13NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions of the pyridine ring, and a 4-(2-propenyloxy) substituent. The dimethyl ester form indicates that the carboxylic acid groups are esterified with methanol.
Méthodes De Préparation
The synthesis of 2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester typically involves the esterification of 2,6-pyridinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,6-Pyridinedicarboxylic acid, 4-(2-propenyloxy)-, dimethyl ester include other pyridine derivatives with different substituents. For example:
2,6-Pyridinedicarboxylic acid, dimethyl ester: Lacks the propenyloxy group, making it less reactive in certain chemical reactions.
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester: Contains a methoxy group instead of a propenyloxy group, which affects its chemical properties and reactivity. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
106724-63-4 |
|---|---|
Formule moléculaire |
C12H13NO5 |
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
dimethyl 4-prop-2-enoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C12H13NO5/c1-4-5-18-8-6-9(11(14)16-2)13-10(7-8)12(15)17-3/h4,6-7H,1,5H2,2-3H3 |
Clé InChI |
PHFNJJPQCMSLFJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



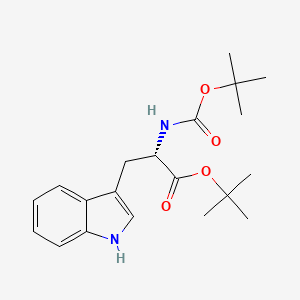

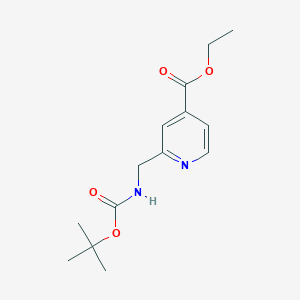
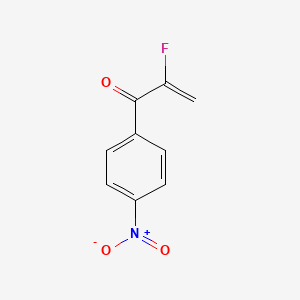
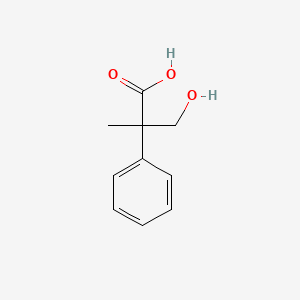
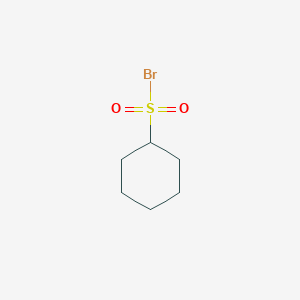
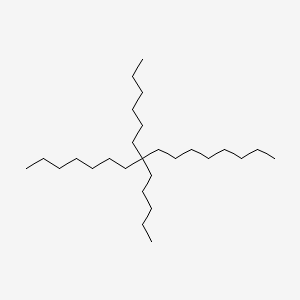
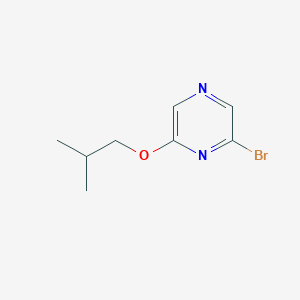
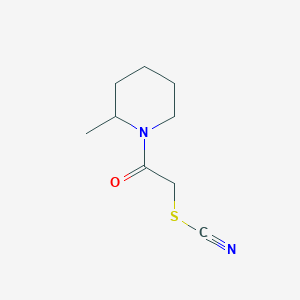
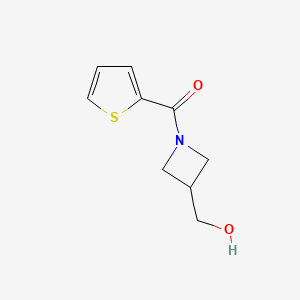
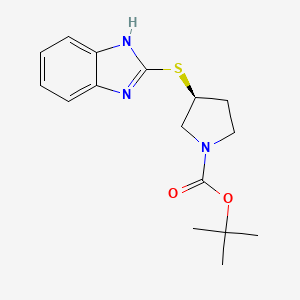
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
